molecular formula C23H17NO5S B2930731 [4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114886-29-1

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2930731
CAS No.: 1114886-29-1
M. Wt: 419.45
InChI Key: ZWMZKTKHYGDATE-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound that features a benzodioxole moiety and a benzothiazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Synthesis of the Benzothiazine Ring: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazine ring.

    Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but may include the use of halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell division, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is unique due to the combination of the benzodioxole and benzothiazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c1-15-6-8-16(9-7-15)23(25)22-13-24(17-10-11-19-20(12-17)29-14-28-19)18-4-2-3-5-21(18)30(22,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMZKTKHYGDATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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